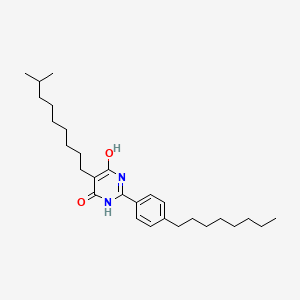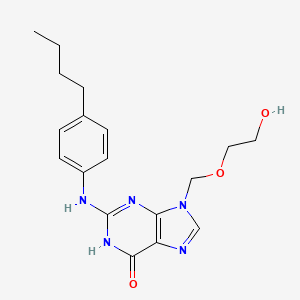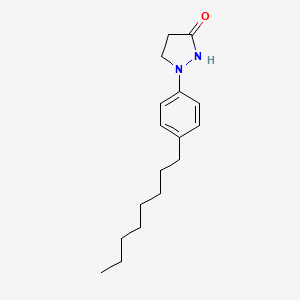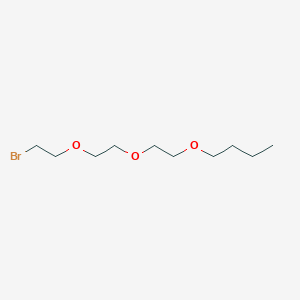
6-Hydroxy-5-(8-methylnonyl)-2-(4-octylphenyl)pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Hydroxy-5-(8-methylnonyl)-2-(4-octylphenyl)pyrimidin-4(1H)-one is a synthetic organic compound that belongs to the class of pyrimidinones. This compound is characterized by its complex structure, which includes a pyrimidinone core substituted with hydroxy, methylnonyl, and octylphenyl groups. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5-(8-methylnonyl)-2-(4-octylphenyl)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between a suitable β-diketone and urea under acidic or basic conditions.
Introduction of the Octylphenyl Group: The octylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using octylbenzene and an appropriate catalyst such as aluminum chloride.
Attachment of the Methylnonyl Group: The methylnonyl group can be attached through a Grignard reaction, where a methylnonyl magnesium bromide reagent reacts with the pyrimidinone core.
Hydroxylation: The hydroxyl group can be introduced through a selective oxidation reaction using reagents such as potassium permanganate or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
6-Hydroxy-5-(8-methylnonyl)-2-(4-octylphenyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The carbonyl group in the pyrimidinone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, bromine, aluminum chloride.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
6-Hydroxy-5-(8-methylnonyl)-2-(4-octylphenyl)pyrimidin-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 6-Hydroxy-5-(8-methylnonyl)-2-(4-octylphenyl)pyrimidin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the hydroxy, methylnonyl, and octylphenyl groups can influence its binding affinity and specificity towards these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
6-Hydroxy-5-(8-methylnonyl)-2-phenylpyrimidin-4(1H)-one: Lacks the octyl group, which may affect its chemical and biological properties.
6-Hydroxy-5-(8-methylnonyl)-2-(4-methylphenyl)pyrimidin-4(1H)-one: Contains a methyl group instead of an octyl group, leading to differences in hydrophobicity and reactivity.
6-Hydroxy-5-(8-methylnonyl)-2-(4-chlorophenyl)pyrimidin-4(1H)-one: Contains a chloro group, which can influence its electronic properties and reactivity.
Uniqueness
The unique combination of hydroxy, methylnonyl, and octylphenyl groups in 6-Hydroxy-5-(8-methylnonyl)-2-(4-octylphenyl)pyrimidin-4(1H)-one imparts distinct chemical and physical properties. These properties can enhance its solubility, stability, and biological activity, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
144314-75-0 |
|---|---|
分子式 |
C28H44N2O2 |
分子量 |
440.7 g/mol |
IUPAC 名称 |
4-hydroxy-5-(8-methylnonyl)-2-(4-octylphenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C28H44N2O2/c1-4-5-6-7-10-13-16-23-18-20-24(21-19-23)26-29-27(31)25(28(32)30-26)17-14-11-8-9-12-15-22(2)3/h18-22H,4-17H2,1-3H3,(H2,29,30,31,32) |
InChI 键 |
ZPOKFUFUJMYYHP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=NC(=C(C(=O)N2)CCCCCCCC(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-Nitro-N-octylimidazo[1,2-B]pyridazin-6-amine](/img/structure/B12921042.png)





![2,3-Diphenylimidazo[1,2-C]quinazoline](/img/structure/B12921083.png)


